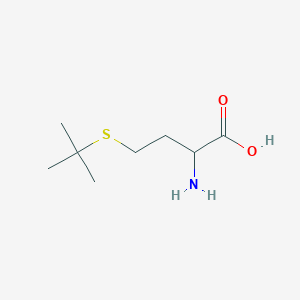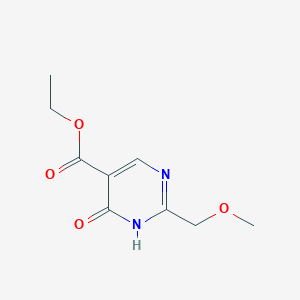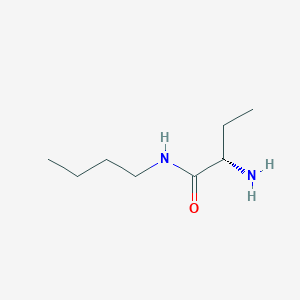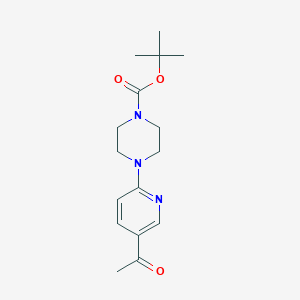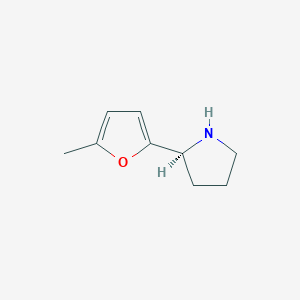![molecular formula C11H20N4 B13561706 1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)
1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a piperidine moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the piperidine ring is attached to the propyl chain using piperidine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[3-(piperidin-1-yl)propyl]indoles: These compounds share a similar structural motif and are known for their selectivity towards certain receptors, such as the 5-HT1D receptor.
3-(3-(piperazin-1-yl)propyl)indoles: These compounds have pharmacokinetic advantages over their piperidine counterparts due to the reduced pKa of the piperazine ring.
Uniqueness
1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine is unique due to its specific combination of the pyrazole and piperidine rings, which may confer distinct pharmacological properties and reactivity profiles compared to other similar compounds.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H20N4/c12-11-9-13-15(10-11)8-4-7-14-5-2-1-3-6-14/h9-10H,1-8,12H2 |
InChI Key |
RWSFVBZWMYXTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


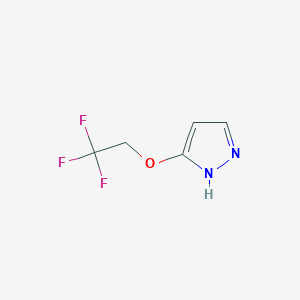
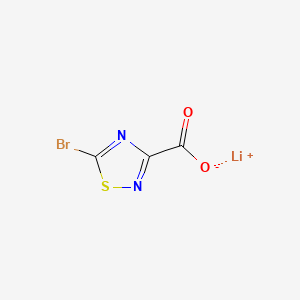
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
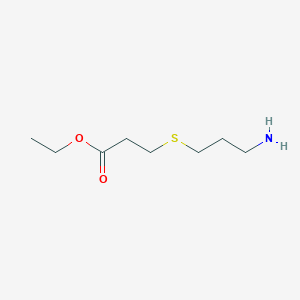
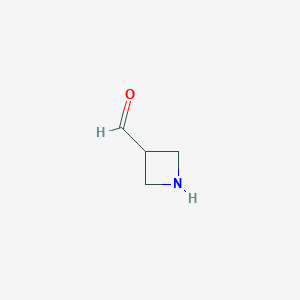
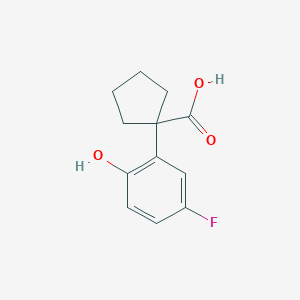

![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
